molecular formula C16H17BrClN3O2 B2668945 5-bromo-2-chloro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1788846-30-9

5-bromo-2-chloro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2668945
CAS RN: 1788846-30-9
M. Wt: 398.69
InChI Key: NDKLGTIHLVAOMJ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C16H17BrClN3O2 and its molecular weight is 398.69. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-chloro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-chloro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intermolecular Interactions and Molecular Assembly

One study focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, highlighting the significance of intermolecular interactions in stabilizing molecular assemblies. These interactions, including hydrogen bonds and π-interactions, are crucial for understanding the solid-state structures and potential applications of such compounds in materials science and molecular engineering (Saeed et al., 2020).

Structural Studies through Crystallography and NMR Spectroscopy

Another study provided insights into the crystal structures of pyrazole N-substituted primary amides, emphasizing the role of hydrogen bonding in the formation of molecular structures. This research is pivotal for the design of new molecules with specific structural features for applications in drug design and materials science (Llamas-Saiz et al., 1999).

Novel Heterocyclic Synthesis

Research on the synthesis of novel heterocycles, such as 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, showcases the compound's utility in creating new molecules with potential applications in pharmacology and agricultural chemistry. These studies not only expand the chemical space of heterocyclic compounds but also provide a foundation for discovering new biological activities (Kariuki et al., 2022).

Antimicrobial and Antiviral Activities

Several studies have explored the antimicrobial and antiviral potentials of related compounds. For instance, novel series of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives were synthesized and showed promising biological activities, which could lead to the development of new antimicrobial and antiviral agents. These compounds' synthesis and biological evaluation are crucial for advancing pharmaceutical research and developing new treatments for infectious diseases (Abunada et al., 2008).

Synthesis Methods and Applications in Drug Discovery

A practical synthesis of a CCR5 antagonist, which is relevant to the structural class of the initial compound, illustrates the application of these compounds in drug discovery, particularly in developing treatments for diseases like HIV. The synthesis method described is valuable for the pharmaceutical industry, highlighting the compound's role in the synthesis of biologically active molecules (Ikemoto et al., 2005).

properties

IUPAC Name

5-bromo-2-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O2/c17-12-1-2-15(18)14(7-12)16(22)20-13-8-19-21(10-13)9-11-3-5-23-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKLGTIHLVAOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

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